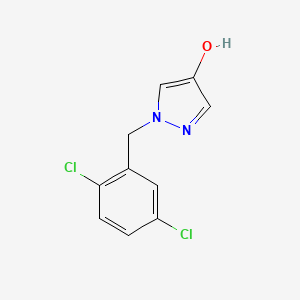

1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol

Overview

Description

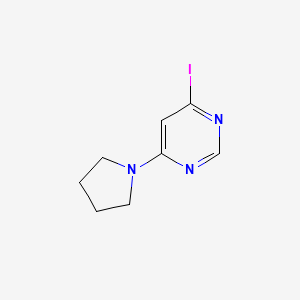

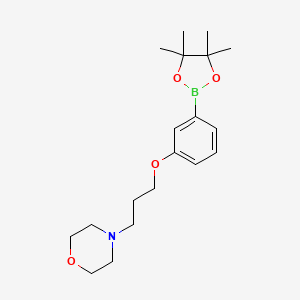

“1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol” seems to be a complex organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “2,5-Dichlorobenzyl” part suggests the presence of a benzyl group with chlorine atoms at the 2nd and 5th positions .

Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For example, they can react with lithium aluminum hydride to reduce aldehydes and ketones to the corresponding alcohol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, 2,4-Dichlorobenzyl alcohol has a molecular weight of 177.03 g/mol .

Scientific Research Applications

Potential as COX-2 Inhibitors

4,5-Diaryl-1H-pyrazole-3-ol derivatives, closely related to 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol, have been synthesized and investigated as potential COX-2 inhibitors. These compounds showed selective inhibition for the COX-2 enzyme over COX-1, indicating their potential in therapeutic applications related to inflammation and pain management (Patel et al., 2004).

Novel Antipsychotic Agents

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which can be structurally related to this compound, were synthesized and evaluated for their antipsychotic-like properties. These compounds exhibited promising antipsychotic activity without significant interaction with dopamine receptors, suggesting their potential as novel antipsychotic drugs (Wise et al., 1987).

Application in Anti-Prostate Cancer Drugs

1-Aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, structurally akin to this compound, were synthesized as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3). One of the synthesized compounds showed significant efficacy as a PCA-1/ALKBH3 inhibitor, demonstrating potential as an anti-prostate cancer drug (Nakao et al., 2014).

Synthesis of Arylmethylene Bis(1H-pyrazol-5-ol)s

Efficient synthesis methods for arylmethylene bis(1H-pyrazol-5-ol)s, related to this compound, were developed. These methodologies provide significant advantages such as high yields and environmentally friendly conditions, indicating the compound's relevance in green chemistry applications (Karimi-Jaberi et al., 2012).

Antibacterial Activity

Research on 4,4′-(aryl or alkyl methylene)-bis(1H-pyrazol-5-ol) derivatives, which are structurally similar to this compound, indicated significant antibacterial activity against various bacterial strains. This suggests the potential use of these compounds in developing new antibacterial agents (Bhavanarushi et al., 2013).

Corrosion Inhibition

Pyrazol derivatives, structurally related to this compound, have been studied for their effectiveness in corrosion inhibition in the petroleum industry. These studies demonstrate the compound's potential in industrial applications, particularly in protecting metal surfaces in harsh chemical environments (Singh et al., 2020).

Mechanism of Action

Target of Action

It is known that similar compounds, such as dichlorobenzyl alcohol, have antiseptic properties and act on a broad spectrum of bacteria and viruses associated with mouth and throat infections .

Mode of Action

The antiseptic mechanism of action of dichlorobenzyl alcohol, a similar compound, is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . It also has local anesthetic properties, which are thought to be due to a reduced sodium channel blockade .

Biochemical Pathways

It can be inferred from similar compounds that it may interfere with the protein synthesis of bacteria and viruses, thereby inhibiting their growth and replication .

Pharmacokinetics

Similar compounds like dichlorobenzyl alcohol are often used in lozenges for the treatment of sore throat and minor mouth infections, suggesting that they are likely absorbed through the oral mucosa .

Result of Action

Based on the properties of similar compounds, it can be inferred that it may lead to the denaturation of proteins in bacteria and viruses, thereby inhibiting their growth and replication .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(2,5-dichlorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c11-8-1-2-10(12)7(3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPOJTDUHAKVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN2C=C(C=N2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408857.png)